molecular formula C16H17BrO B6196030 1-(4-bromophenoxy)-4-tert-butylbenzene CAS No. 68549-76-8

1-(4-bromophenoxy)-4-tert-butylbenzene

Cat. No.: B6196030
CAS No.: 68549-76-8
M. Wt: 305.21 g/mol
InChI Key: JKJAXUZDFRSBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenoxy)-4-tert-butylbenzene is an organic compound characterized by the presence of a bromophenoxy group and a tert-butyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenoxy)-4-tert-butylbenzene typically involves the reaction of 4-bromophenol with 4-tert-butylphenol in the presence of a suitable base and a coupling agent. One common method is the Ullmann ether synthesis, which involves the use of copper powder as a catalyst. The reaction is carried out under reflux conditions in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (120-150°C) for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and automated systems can optimize reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenoxy)-4-tert-butylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenoxybenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted phenoxybenzene derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of phenoxybenzene.

Scientific Research Applications

1-(4-Bromophenoxy)-4-tert-butylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromophenoxy)-4-tert-butylbenzene involves its interaction with specific molecular targets and pathways. The bromophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenoxy)-4-tert-butylbenzene is unique due to the combination of the bromophenoxy and tert-butyl groups, which impart specific chemical and physical properties

Properties

CAS No.

68549-76-8

Molecular Formula

C16H17BrO

Molecular Weight

305.21 g/mol

IUPAC Name

1-bromo-4-(4-tert-butylphenoxy)benzene

InChI

InChI=1S/C16H17BrO/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11H,1-3H3

InChI Key

JKJAXUZDFRSBML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.